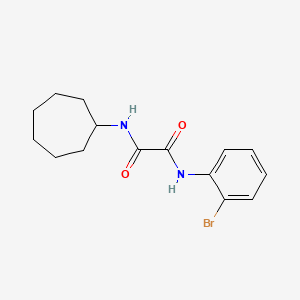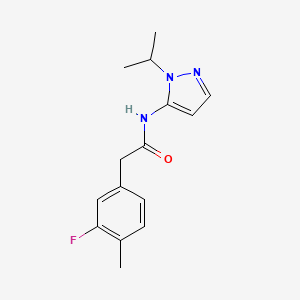![molecular formula C17H18BrNOS B4981955 2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is believed that this compound targets specific proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide in lab experiments is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Orientations Futures
There are several future directions for the research of 2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide. One of the significant areas of research is the development of this compound as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in inhibiting the growth of various types of cancer cells. Additionally, studies are needed to determine the toxicity of this compound and its potential side effects. Another area of research is the development of this compound as an anti-inflammatory agent. Studies are needed to determine the efficacy of this compound in reducing inflammation and its potential side effects.
Conclusion
In conclusion, 2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the efficacy and potential side effects of this compound in various fields.
Méthodes De Synthèse
The synthesis of 2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide involves the reaction of 3-bromobenzyl chloride and 4-methylbenzylamine in the presence of sodium hydride and acetic anhydride. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13-5-7-14(8-6-13)10-19-17(20)12-21-11-15-3-2-4-16(18)9-15/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSPENCZSFFBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4981878.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)

![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4981914.png)


![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)